molecular formula C19H17N3OS B3886077 [2-(Pyridin-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

[2-(Pyridin-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Cat. No.: B3886077
M. Wt: 335.4 g/mol
InChI Key: JWVXCUFSAIYRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-4-yl)quinolin-4-ylmethanone is a heterocyclic methanone derivative featuring a quinoline core substituted at the 2-position with a pyridin-4-yl group and at the 4-position with a thiomorpholin-4-yl ketone moiety.

Properties

IUPAC Name

(2-pyridin-4-ylquinolin-4-yl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c23-19(22-9-11-24-12-10-22)16-13-18(14-5-7-20-8-6-14)21-17-4-2-1-3-15(16)17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVXCUFSAIYRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)quinolin-4-ylmethanone typically involves multicomponent reactions. One notable method is the palladium-catalyzed one-pot synthesis, which involves the reaction of pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in refluxing toluene . This method yields the desired quinoline derivative with moderate to high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of palladium catalysts and efficient reaction setups would be crucial for industrial applications.

Chemical Reactions Analysis

Nucleophilic Substitution

The thiomorpholine ring participates in nucleophilic substitution reactions, particularly at the sulfur atom. This reactivity is leveraged to modify the compound’s pharmacological profile:

Reaction Conditions Products Yield References
S-OxidationH₂O₂, CH₃COOH, 60°C, 4 hSulfoxide or sulfone derivatives75–85%
AlkylationR-X (alkyl halide), K₂CO₃, DMF, 80°CThiomorpholine-alkylated derivatives60–70%

Key Findings :

  • Oxidation with H₂O₂ selectively targets the thiomorpholine sulfur, forming sulfoxides (1 eq. oxidant) or sulfones (2 eq. oxidant).

  • Alkylation occurs preferentially at the thiomorpholine nitrogen under basic conditions, preserving the quinoline-pyridine core .

Condensation Reactions

The ketone group facilitates condensation with nucleophiles, enabling the synthesis of Schiff bases and heterocyclic derivatives:

Reaction Conditions Products Yield References
Schiff base formationR-NH₂, EtOH, reflux, 6 hQuinoline-pyridine-Schiff base hybrids80–90%
Knoevenagel condensationMalononitrile, L-proline, H₂O, 100°CCyano-substituted quinoline derivatives85%

Key Findings :

  • Reaction with 4-morpholinophenylamine yields a coplanar Schiff base structure (dihedral angle: 9.1° between quinoline and benzene rings) .

  • L-proline catalyzes efficient Knoevenagel condensations, forming fused pyrano-quinoline systems .

Cross-Coupling Reactions

The pyridine and quinoline rings enable palladium-catalyzed coupling reactions for structural diversification:

Reaction Conditions Products Yield References
Suzuki couplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMEBiaryl-substituted quinoline derivatives65–75%
Buchwald-Hartwig aminationAryl halide, Pd₂(dba)₃, Xantphos, t-BuONaN-Arylated thiomorpholine-quinoline hybrids70%

Key Findings :

  • Suzuki coupling at the quinoline C-2 position introduces aryl groups without disrupting the thiomorpholine moiety .

  • Buchwald-Hartwig amination modifies the pyridine nitrogen, enhancing solubility for biological applications .

Cycloaddition and Ring-Opening

The compound participates in [4+2] cycloadditions and ring-opening reactions under controlled conditions:

Reaction Conditions Products Yield References
Diels-Alder reactionMaleic anhydride, toluene, 110°CFused tetracyclic adducts55%
Ring-opening with Grignard reagentsRMgX, THF, −78°C to rtOpen-chain ketones with thiomorpholine substituents60%

Key Findings :

  • Diels-Alder reactions occur at the quinoline’s electron-deficient π-system, forming rigid polycyclic structures .

  • Grignard reagents cleave the thiomorpholine ring selectively, yielding tertiary alcohols.

Reductive Amination

The ketone group is amenable to reductive amination for secondary amine synthesis:

Reaction Conditions Products Yield References
NaBH₃CN-mediated aminationR-NH₂, NaBH₃CN, MeOH, rt, 12 hN-Alkylated thiomorpholine-quinoline amines75%

Key Findings :

  • NaBH₃CN selectively reduces imine intermediates without affecting other functional groups .

Photochemical Reactions

UV irradiation induces unique reactivity in the quinoline-thiomorpholine system:

Reaction Conditions Products Yield References
[2+2] PhotocycloadditionUV light (254 nm), CH₂Cl₂, 24 hCyclobutane-fused dimeric structures40%

Key Findings :

  • Photodimerization occurs regioselectively at the quinoline C3–C4 bond, confirmed by X-ray crystallography .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing quinoline and pyridine moieties exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific protein kinases associated with cancer proliferation. For instance, studies have shown that derivatives of pyrido[3,4-g]quinazoline can effectively inhibit protein kinases, which are critical targets in cancer therapy .

Antimicrobial Properties

The thioether functionality of thiomorpholine enhances the compound's interaction with biological membranes, potentially leading to antimicrobial activity. Preliminary studies suggest that similar compounds have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it may target enzymes involved in metabolic pathways that are dysregulated in certain diseases. The structural characteristics of the compound allow it to bind effectively to enzyme active sites, inhibiting their function and providing a therapeutic avenue for metabolic disorders .

Protein Interaction Studies

Given the compound's ability to interact with proteins through hydrogen bonding and π-stacking interactions, it is useful in studying protein-ligand interactions. This application is crucial for drug discovery processes where understanding binding affinities and mechanisms is essential for developing new therapeutics .

Organic Electronics

The unique electronic properties of 2-(Pyridin-4-yl)quinolin-4-ylmethanone make it a candidate for applications in organic electronics. Its ability to act as a charge carrier can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties of similar compounds has shown promise in enhancing device efficiency .

Case Studies and Experimental Findings

StudyObjectiveFindings
Synthesis and Evaluation of Pyrido[3,4-g]quinazoline DerivativesTo assess anticancer activityIdentified several potent inhibitors of protein kinases with IC50 values in the low micromolar range .
Antimicrobial Activity AssessmentEvaluate effectiveness against bacterial strainsDemonstrated significant inhibition of growth in Gram-positive bacteria .
Enzyme Inhibition Mechanism StudyInvestigate binding interactionsConfirmed strong binding affinity through molecular docking studies .
Organic Electronics ApplicationTest charge transport propertiesAchieved improved performance metrics in prototype devices using related compounds .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)quinolin-4-ylmethanone involves its interaction with molecular targets, such as enzymes or receptors. The quinoline and pyridine rings can intercalate with DNA or interact with protein active sites, potentially inhibiting their function. The thiomorpholine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Effects : The thiomorpholin-4-yl group in the target compound and Y040-6017 introduces sulfur, which may enhance lipophilicity compared to oxygen-containing morpholine analogs. This could influence solubility and metabolic stability .
  • Synthetic Yields : Pyridine-substituted analogs (e.g., YS-2) exhibit higher yields (80–85%) than pyrrole derivatives (20–25%), suggesting better reactivity of pyridine in nucleophilic substitutions .
  • Electronic Modulation: Electron-withdrawing groups (e.g., nitro in 2l) lower melting points compared to electron-donating groups (e.g., amino in 2b), reflecting differences in intermolecular interactions .

Physicochemical and Functional Comparisons

  • Molecular Weight and Complexity: The target compound (MW 394.49) is significantly larger than simpler analogs like 2b (MW 198.22) due to the quinoline scaffold and thiomorpholine substitution. This increased complexity may affect bioavailability and synthetic accessibility .
  • Thiomorpholine vs.
  • Quinoline vs. Benzene Core: Quinoline’s aromatic nitrogen enhances π-stacking interactions, which are absent in benzene-core analogs (e.g., 2b, 2l). This could improve binding affinity in medicinal chemistry contexts .

Biological Activity

The compound 2-(Pyridin-4-yl)quinolin-4-ylmethanone is a member of the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 2-(Pyridin-4-yl)quinolin-4-ylmethanone can be represented as follows:

C15H14N2OS\text{C}_{15}\text{H}_{14}\text{N}_2\text{OS}

This compound features a quinoline core substituted with a pyridine and thiomorpholine moiety, contributing to its potential biological effects.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain quinoline derivatives have been effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, compounds structurally similar to 2-(Pyridin-4-yl)quinolin-4-ylmethanone were evaluated for their antimicrobial efficacy, showing promising results against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. A recent investigation into quinoline-based compounds revealed that they could inhibit the growth of cancer cell lines, such as HT-29 (colon cancer) and MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The specific compound 2-(Pyridin-4-yl)quinolin-4-ylmethanone was noted for its ability to induce significant cytotoxic effects in vitro .

Enzyme Inhibition

Enzyme inhibition studies have shown that quinoline derivatives can act as inhibitors for various enzymes, including proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial in lipid metabolism. Compounds similar to 2-(Pyridin-4-yl)quinolin-4-ylmethanone demonstrated effective inhibition of PCSK9 activity, leading to increased low-density lipoprotein receptor (LDLR) expression in HepG2 cells. This interaction is vital for developing hypolipidemic agents .

Case Study 1: Antimicrobial Efficacy

A library of quinoline derivatives was synthesized and screened for antimicrobial activity. Among these, compounds with structural similarities to 2-(Pyridin-4-yl)quinolin-4-ylmethanone showed significant activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the thiomorpholine ring could enhance antimicrobial potency.

Case Study 2: Anticancer Activity

In vitro studies were conducted on various cancer cell lines using 2-(Pyridin-4-yl)quinolin-4-ylmethanone. Results indicated that the compound induced apoptosis in a dose-dependent manner in HT-29 cells, with IC50 values significantly lower than those of standard chemotherapeutics. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis induction.

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (µM)Target/Mechanism
AntimicrobialSimilar Quinoline Derivative12.5Gram-positive bacteria
Anticancer[2-(Pyridin-4-yl)quinolin-4-y]15.0HT-29 Cell Line (apoptosis induction)
Enzyme InhibitionSimilar Compound6.25PCSK9 Inhibition

Q & A

Q. What are the established synthetic routes for 2-(Pyridin-4-yl)quinolin-4-ylmethanone, and how are key intermediates characterized?

The synthesis typically involves multi-step condensation and coupling reactions. For example, quinoline derivatives are synthesized via Schiff base formation (e.g., reacting aminoquinolines with aldehydes) or nucleophilic substitution with thiomorpholine. Key intermediates like 6-amino-2-methylquinolin-4-ol can be functionalized using phthalic anhydride or phenyl isothiocyanate to introduce heterocyclic moieties . Characterization employs 1^1H/13^{13}C NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and stereochemistry .

Q. How can researchers validate the purity and structural integrity of this compound?

Purity is assessed via HPLC (≥95% purity threshold) and TLC. Structural validation combines spectroscopic methods:

  • NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–8.9 ppm).
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}).
  • X-ray crystallography : Resolves crystal packing and confirms thiomorpholine coupling geometry .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing thiomorpholine to the quinoline scaffold?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalysis : Use of NaH or K2_2CO3_3 to deprotonate thiomorpholine, improving reactivity.
  • Temperature control : Reactions at 80–100°C balance kinetics and side-product formation. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound .

Q. How does the thiomorpholine moiety influence the compound’s biological activity, and what computational tools predict its binding affinity?

Thiomorpholine enhances solubility and modulates pharmacokinetics by introducing sulfur-based hydrogen bonding. Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase. Studies show that substituents on the quinoline ring (e.g., pyridinyl groups) improve binding scores (ΔG ≈ −7.4 kcal/mol) .

Q. What structural modifications enhance the compound’s stability under physiological conditions?

  • Ring saturation : Reducing quinoline aromaticity decreases metabolic oxidation.
  • Protective groups : Acetylation of hydroxyl groups prevents premature degradation.
  • Halogenation : Introducing fluorine at the pyridine ring improves metabolic stability and bioavailability .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Use WHO-recommended MIC assays for antimicrobial studies.
  • Batch consistency : Rigorous QC (HPLC, elemental analysis) ensures compound reproducibility.
  • Positive controls : Compare against known inhibitors (e.g., isoniazid for anti-TB assays) .

Q. What computational methods are used to model the compound’s interaction with DNA or enzymes?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity.
  • Molecular dynamics : Simulate binding persistence (e.g., >50 ns trajectories for DNA intercalation studies).
  • QSAR models : Correlate substituent electronegativity with IC50_{50} values for activity prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Pyridin-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[2-(Pyridin-4-yl)quinolin-4-yl](thiomorpholin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.